molecular formula C10H11NO3 B12516135 Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate

Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B12516135
M. Wt: 193.20 g/mol
InChI Key: QZHOCTIYLOHZOX-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 4-methoxypyridine with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate

Comparison: Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h3-7H,1-2H3

InChI Key

QZHOCTIYLOHZOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C=CC(=O)OC

Origin of Product

United States

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